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DOPE-PEG-BDP FL for liposome and nanoparticle formulation

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Compound of Interest

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An In-Depth Technical Guide to DOPE-PEG-BDP FL for Liposome and Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-Boron-dipyrromethene (DOPE-PEG-BDP FL), a fluorescently-labeled lipid conjugate essential for the development and tracking of liposomal and nanoparticle-based drug delivery systems. We will delve into the core components, formulation methodologies, characterization techniques, and applications, presenting quantitative data and detailed protocols to support advanced research and development.

Introduction to DOPE-PEG-BDP FL

DOPE-PEG-BDP FL is a versatile PEG-lipid-dye conjugate that integrates the unique properties of its three core components: the fusogenic phospholipid DOPE, the biocompatible polymer PEG, and the bright, photostable fluorophore BDP FL.[1][2] This conjugate is primarily incorporated into the lipid bilayer of liposomes and nanoparticles to enable fluorescent tracking. By labeling the nanocarrier itself, researchers can visualize its biodistribution, cellular uptake, and intracellular fate without altering the encapsulated therapeutic agent. The PEG spacer provides crucial "stealth" characteristics, enhancing the systemic circulation time of the nanocarrier, a critical factor for in vivo applications.[3][4]



Core Components and Their Functions DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

DOPE is an unsaturated phospholipid commonly used as a "helper lipid" in nanocarrier formulations.[5][6] Unlike bilayer-forming lipids such as phosphatidylcholine (PC), DOPE has a smaller headgroup relative to its acyl chains, giving it a conical shape. This structure favors the formation of an inverted hexagonal phase, which can disrupt lipid bilayers. In the context of drug delivery, this property is highly advantageous as it promotes the fusion of the liposomal membrane with the endosomal membrane after cellular uptake, facilitating the release of the encapsulated cargo into the cytoplasm and enabling "endosomal escape".[3][5]

Polyethylene Glycol (PEG)

Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer widely used to modify the surface of nanoparticles in a process known as PEGylation.[4][7][8] When attached to the surface of a liposome, the PEG chains create a steric hydration layer that shields the nanoparticle from opsonins (blood proteins), thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS).[4][9] This "stealth" effect significantly prolongs the nanoparticle's circulation half-life, increasing the probability of it reaching the target tissue, such as a tumor, via the enhanced permeability and retention (EPR) effect.[3][10] The length of the PEG chain (e.g., MW 2000 or 5000) and the anchoring lipid are critical parameters that influence the stability and in vivo behavior of the nanoparticle.[11][12]

BDP FL (BODIPY FL)

BDP FL is a green fluorescent dye belonging to the boron-dipyromethene (BODIPY) class.[13] It is known for its exceptional photophysical properties, making it an excellent alternative to traditional fluorophores like fluorescein (FAM).[14] Key advantages include high photostability, a high fluorescence quantum yield even in aqueous environments, sharp excitation and emission spectra, and a narrow emission band.[14][15][16] These characteristics result in bright, stable signals ideal for various fluorescence-based applications, including confocal microscopy and flow cytometry.[13][15]

Quantitative Data and Physicochemical Properties



Quantitative analysis is critical for the design, optimization, and quality control of nanoparticle formulations.[17] The following tables summarize the key properties of the BDP FL dye and the typical characteristics of liposomes formulated with PEGylated lipids.

Table 1: Physicochemical Properties of BDP FL Dye

Property	Value	Reference(s)
Maximum Excitation Wavelength (λex)	~504-505 nm	[1][2][18]
Maximum Emission Wavelength (λem)	~513-514 nm	[1][2][18]
Common Application	Replacement for Fluorescein (FAM), DyLight™ 488, Cy2™	[14]
Key Features	High photostability, high quantum yield, sharp spectra	[13][14][15]

Table 2: Typical Physicochemical Characteristics of Liposomal Formulations

Parameter	Typical Range	Significance	Reference(s)
Particle Size (Z- average)	80 - 200 nm	Affects circulation time, tumor accumulation, and cellular uptake.[19]	[20][21][22]
Polydispersity Index (PDI)	< 0.2	Indicates a monodisperse, homogeneous particle size distribution.[20]	[20][22][23]
Zeta Potential (ζ)	≥ 30 mV	Indicates high surface charge, preventing aggregation and ensuring colloidal stability.[23]	[6][22][23]



Table 3: Representative Drug Loading and Encapsulation Efficiency

Formulation Type	Encapsulation Efficiency (EE%)	Drug Loading (DL%)	Reference(s)
Folate-Targeted Liposomes (DOX/Imatinib)	~96%	Not Specified (1:8 drug/lipid ratio)	[24]
DPPG Liposomes (PARP1 Inhibitors)	> 40%	Not Specified	[22]
Polymer Micelles (Paclitaxel)	~38%	Not Specified	[25]
Polymer Micelles (Lapatinib)	~25%	Not Specified	[25]
Note: EE% and DL% are highly dependent on the specific drug, lipid composition, and preparation method.			

Experimental Protocols and Methodologies

The thin-film hydration method followed by extrusion is a robust and widely used technique for preparing liposomes with a defined size distribution.[19][21][26]

Protocol: Liposome Formulation by Thin-Film Hydration and Extrusion

- Lipid Film Preparation:
 - Dissolve the desired lipids (e.g., primary phospholipid like DSPC or DPPC, cholesterol, and DOPE-PEG-BDP FL at a molar ratio of approximately 55:40:5) in a suitable organic solvent such as chloroform or a chloroform/methanol mixture in a round-bottom flask.[19]
 - If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.[19]



- Attach the flask to a rotary evaporator. Rotate the flask at a controlled speed and temperature (above the phase transition temperature of the lipids) under reduced pressure to evaporate the organic solvent.[19]
- Continue evaporation until a thin, dry, and uniform lipid film is formed on the inner wall of the flask.
- To ensure complete removal of residual solvent, place the flask under high vacuum for several hours or overnight.[19]

Hydration:

- Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by adding the buffer to the flask.[21]
- If encapsulating a hydrophilic drug, it should be dissolved in this aqueous buffer.
- Agitate the flask by gentle rotation or vortexing at a temperature above the lipid phase transition temperature for 30-60 minutes.[19] This process allows the lipid film to swell and form multilamellar vesicles (MLVs).
- Size Reduction (Extrusion):
 - To obtain unilamellar vesicles (LUVs) with a uniform size, the MLV suspension is extruded through polycarbonate membranes with a defined pore size.[21]
 - Load the MLV suspension into a thermostatically controlled extruder (e.g., Lipex or Avanti Mini-Extruder) heated to a temperature above the lipid's phase transition temperature.
 - Force the suspension through a stack of two polycarbonate membranes, starting with a larger pore size (e.g., 400 nm) before proceeding to the desired final pore size (e.g., 100 nm).
 - This process is typically repeated an odd number of times (e.g., 11-21 passes) to ensure a narrow particle size distribution.[21]
- Purification:



 Remove any unencapsulated (free) drug or excess fluorescent probe from the liposome suspension using methods such as size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis.

Protocol: Characterization of Liposomes

- Particle Size and Polydispersity Index (PDI) Measurement:
 - Dilute the liposome suspension in the hydration buffer to an appropriate concentration.
 - Analyze the sample using Dynamic Light Scattering (DLS).[22][27] The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine the hydrodynamic diameter (Z-average size) and the PDI.
- Zeta Potential Measurement:
 - Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.
 - Analyze the sample using Laser Doppler Velocimetry (LDV) or Electrophoretic Light Scattering (ELS).[22][27] The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential (an indicator of surface charge) is calculated.
- Encapsulation Efficiency (EE%) and Drug Loading (DL%):
 - Separate the liposomes from the unencapsulated drug using a method like ultracentrifugation, size exclusion chromatography, or dialysis.
 - Quantify the amount of drug in the initial formulation (Total Drug).
 - Lyse the purified liposomes using a suitable detergent (e.g., Triton X-100) or solvent to release the encapsulated drug.
 - Quantify the amount of drug in the lysed liposomes (Encapsulated Drug).
 - Calculate EE% and DL% using the following formulas:



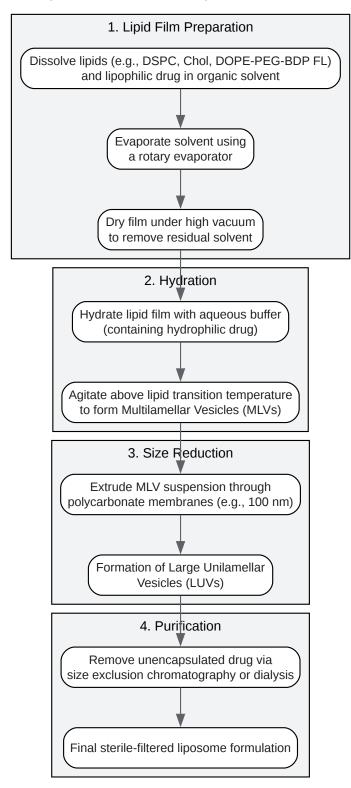
- EE% = (Encapsulated Drug / Total Drug) x 100
- DL% = (Weight of Encapsulated Drug / Total Weight of Lipids) x 100

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear, logical flows for complex processes and biological interactions.



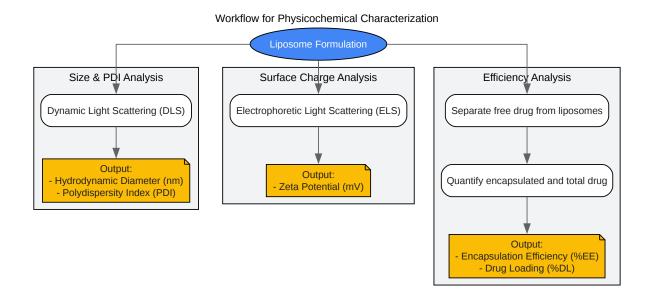
Experimental Workflow for Liposome Formulation



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Caption: Workflow for liposome preparation via thin-film hydration and extrusion.

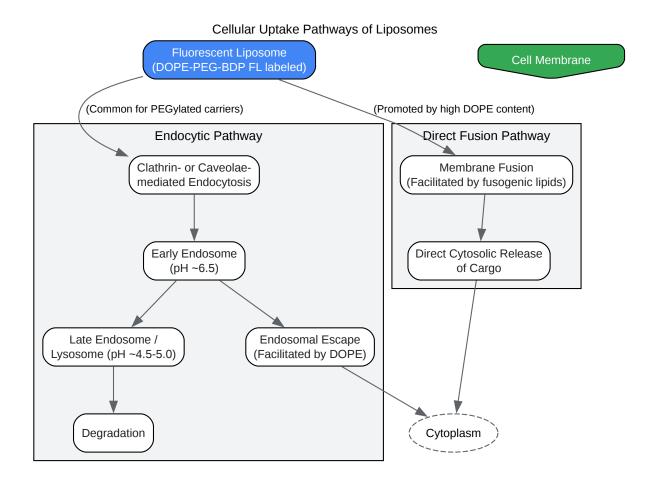




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Caption: Standard workflow for characterizing liposomal nanoparticles.





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Caption: Major cellular uptake mechanisms for liposomal drug carriers.

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